molecular formula C14H11BrO2S B3009929 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid CAS No. 98808-50-5

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid

Cat. No.: B3009929
CAS No.: 98808-50-5
M. Wt: 323.2
InChI Key: ITEYFCUZWSWOKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of ion channels and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ion channels and receptors.

    Industry: Utilized in the production of high-purity proteins and antibodies.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid involves its interaction with molecular targets such as ion channels and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This binding can inhibit ion channel activity, which is crucial in pharmacological studies and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}benzoic acid
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid
  • 2-{[(4-Fluorophenyl)methyl]sulfanyl}benzoic acid

Uniqueness

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEYFCUZWSWOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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